molecular formula C8H4F4O B1346555 3-(Trifluoromethyl)benzoyl fluoride CAS No. 328-99-4

3-(Trifluoromethyl)benzoyl fluoride

Cat. No.: B1346555
CAS No.: 328-99-4
M. Wt: 192.11 g/mol
InChI Key: LTHOSILCKUBBIS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzoyl fluoride: is an organic compound with the molecular formula C8H4F4O. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzoyl fluoride moiety.

Mechanism of Action

Target of Action

3-(Trifluoromethyl)benzoyl fluoride is a fluorinated organic compound used in various scientific research applications

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is recommended to use this compound in a well-ventilated area and avoid contact with moisture . It is also known to produce flammable gases on contact with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)benzoyl fluoride typically involves the reaction of 3-(Trifluoromethyl)benzoyl chloride with anhydrous hydrogen fluoride. This reaction proceeds under controlled conditions to yield the desired product . Another method involves the use of trichloromethyl benzoyl chloride as a starting material, which reacts with anhydrous hydrogen fluoride to form this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of flow chemistry techniques has also been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Trifluoromethyl)benzoyl fluoride is used as a building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the bioavailability and potency of drug candidates .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its chemical stability and reactivity make it a valuable intermediate in the production of active ingredients .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzyl chloride
  • 3-(Trifluoromethyl)benzamide

Comparison: 3-(Trifluoromethyl)benzoyl fluoride is unique due to the presence of the benzoyl fluoride moiety, which imparts distinct reactivity compared to other trifluoromethyl-substituted compounds. For example, 3-(Trifluoromethyl)benzoic acid is more acidic, while 3-(Trifluoromethyl)benzyl chloride is more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

3-(trifluoromethyl)benzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHOSILCKUBBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059816
Record name Benzoyl fluoride, 3-(trifluoromethyl)-
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Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-99-4
Record name 3-(Trifluoromethyl)benzoyl fluoride
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URL https://commonchemistry.cas.org/detail?cas_rn=328-99-4
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Record name 3-(Trifluoromethyl)benzoyl fluoride
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Record name 3-(Trifluoromethyl)benzoyl fluoride
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Record name Benzoyl fluoride, 3-(trifluoromethyl)-
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Record name Benzoyl fluoride, 3-(trifluoromethyl)-
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Record name 3-(trifluoromethyl)benzoyl fluoride
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Record name 3-(TRIFLUOROMETHYL)BENZOYL FLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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